2,4,6-Trimethylpyridine-3,5-dicarbonitrile

Electrosynthesis Paired electrolysis Pyridine carbonitrile selectivity

2,4,6-Trimethylpyridine-3,5-dicarbonitrile (CAS 1539-48-6) is a C₂-symmetric, planar pyridine derivative bearing two nitrile (C≡N) acceptor groups at the 3- and 5-positions and three methyl donor groups at the 2-, 4-, and 6-positions. With a molecular weight of 171.20 g/mol, it functions as an electron-deficient building block in donor–acceptor covalent organic frameworks (COFs) and thermally activated delayed fluorescence (TADF) emitters, offering a distinct polarity and hydrogen-bond-accepting capacity compared to its all-carbon benzonitrile analogs.

Molecular Formula C10H9N3
Molecular Weight 171.2 g/mol
CAS No. 1539-48-6
Cat. No. B3105564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Trimethylpyridine-3,5-dicarbonitrile
CAS1539-48-6
Molecular FormulaC10H9N3
Molecular Weight171.2 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC(=C1C#N)C)C)C#N
InChIInChI=1S/C10H9N3/c1-6-9(4-11)7(2)13-8(3)10(6)5-12/h1-3H3
InChIKeyMNGNULZKYYIOBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Trimethylpyridine-3,5-dicarbonitrile (CAS 1539-48-6): A Pyridine-Dicarbonitrile Monomer for Covalent Organic Frameworks and OLED Materials


2,4,6-Trimethylpyridine-3,5-dicarbonitrile (CAS 1539-48-6) is a C₂-symmetric, planar pyridine derivative bearing two nitrile (C≡N) acceptor groups at the 3- and 5-positions and three methyl donor groups at the 2-, 4-, and 6-positions [1]. With a molecular weight of 171.20 g/mol, it functions as an electron-deficient building block in donor–acceptor covalent organic frameworks (COFs) and thermally activated delayed fluorescence (TADF) emitters, offering a distinct polarity and hydrogen-bond-accepting capacity compared to its all-carbon benzonitrile analogs [2].

Why 2,4,6-Trimethylpyridine-3,5-dicarbonitrile Cannot Be Freely Substituted by Other Pyridine- or Benzonitrile-Based Monomers


In-class compounds such as 2,6-dimethylpyridine-3,5-dicarbonitrile or 2,4,6-tricyano-1,3,5-trimethylbenzene share structural motifs but differ critically in electron density, hydrogen-bonding capability, and steric profile [1]. The pyridine nitrogen in 2,4,6-trimethylpyridine-3,5-dicarbonitrile introduces Lewis basicity that activates adjacent methyl groups, enabling nucleophilic carbanion formation that its all-carbon analog cannot support [2]. Furthermore, synthetic routes to the 2,4,6-trimethyl derivative yield this product with >87% selectivity over the reduced 1,4-dihydro form, while the 2,6-dimethyl analog co-elutes with tricarbonitrile byproducts, complicating purification [3]. Substitution without verifying batch-specific purity and synthetic provenance therefore risks altered reactivity and failed framework assembly.

2,4,6-Trimethylpyridine-3,5-dicarbonitrile: Product-Specific Quantitative Evidence Guide


Synthetic Selectivity: Electrosynthesis Yields 2,4,6-Trimethylpyridine-3,5-dicarbonitrile as the Exclusive Major Product, Contrasting with Co-Produced 2,6-Dimethyl Analogs

In a paired electrosynthesis using an acetonitrile-only feedstock, 2,4,6-trimethylpyridine-3,5-dicarbonitrile is obtained as the dominant product, while the 2,6-dimethylpyridine-3,5-dicarbonitrile analog and a tricarbonitrile byproduct are formed only in minor quantities [1]. This intrinsic selectivity simplifies downstream purification and reduces analog contamination, a critical advantage for procurement when high-purity monomer is required for framework construction.

Electrosynthesis Paired electrolysis Pyridine carbonitrile selectivity

COF Monomer Cost vs. Reactivity Trade-Off: 2,4,6-Trimethylpyridine-3,5-dicarbonitrile Is 400-Fold More Expensive Than GC Monomer, Yet Provides Unique Pyridine-Mediated Activation

In the construction of olefin-linked COFs, 2,4,6-trimethylpyridine-3,5-dicarbonitrile and its benzonitrile analog 2,4,6-tricyano-1,3,5-trimethylbenzene were compared to the 'GC' monomer. The cost of GC was nearly 400 times lower than both nitrile-containing monomers [1]. However, the pyridine nitrogen of 2,4,6-trimethylpyridine-3,5-dicarbonitrile imparts Lewis basicity that activates adjacent methyl groups, facilitating carbanion formation and nucleophilic attack on carbonyl co-monomers—a mechanistic pathway unavailable to the all-carbon analog [1]. This activation is critical for achieving high framework crystallinity and porosity.

Covalent organic frameworks Monomer cost Nucleophilic activation

COF-Based Uric Acid Sensing: DCTP-EDA COF Achieves a Detection Limit of 0.62 μM, Enabling Instrument-Free Colorimetric Detection

A donor–acceptor COF (DCTP-EDA COF) synthesized from 2,4,6-trimethylpyridine-3,5-dicarbonitrile (DCTP) and an ethynylbenzaldehyde derivative (EDA) exhibits strong visible-light harvesting and oxidase-mimicking activity [1]. Under visible-light irradiation, the COF catalyzes oxidation of TMB, producing a color change that is selectively inhibited by uric acid. This enabled instrument-free colorimetric detection of uric acid across 2.0–150 μM with a detection limit of 0.62 μM (3σ/K) and a recovery of 96.5–105.64% in human serum samples [1]. Compared to enzyme-based uric acid assays, this COF-based approach avoids H₂O₂ generation and offers improved cost-effectiveness and stability.

Colorimetric sensor Uric acid detection Photo-oxidase mimic

Crystal Structure Confirms Planarity and Weak C–H···N Hydrogen Bonding, Underpinning Reliable Solid-State Packing for Material Design

X-ray crystallography of 2,4,6-trimethylpyridine-3,5-dicarbonitrile reveals an essentially planar molecular geometry (excluding methyl H atoms) with the asymmetric unit comprising two molecules [1]. Weak intramolecular C–H···N hydrogen-bonding interactions between cyano N atoms and adjacent methyl groups link molecules into chains along the a-axis [1]. This well-defined, predictable packing motif contrasts with the more disrupted planarity often observed in 2,6-dimethyl- or 2,4,6-triaryl analogs, where steric congestion can induce twisting and reduce crystalline order.

Crystal engineering C–H···N hydrogen bonds Planar π-acceptor

Optimal Application Scenarios for 2,4,6-Trimethylpyridine-3,5-dicarbonitrile Based on Quantitative Evidence


Acceptor Monomer for Donor–Acceptor Covalent Organic Frameworks (D-A COFs)

The compound's two electron-withdrawing nitrile groups, combined with the electron-donating methyl substituents and the Lewis-basic pyridine nitrogen, make it an ideal acceptor monomer for D-A COFs via Knoevenagel condensation. The pyridine nitrogen activates adjacent methyl carbons for deprotonation and nucleophilic attack, enabling the formation of highly crystalline, olefin-linked frameworks with strong visible-light absorption [1]. This application leverages the mechanistic advantage of pyridine-mediated carbanion stabilization over all-carbon analogs [2].

Light-Driven Oxidase-Mimicking COFs for Instrument-Free Colorimetric Biosensing

COFs constructed from this monomer, such as DCTP-EDA COF, exhibit photo-oxidase activity capable of catalyzing TMB oxidation under visible light. This property supports instrument-free colorimetric detection of uric acid with a detection limit of 0.62 µM and recovery rates of 96.5–105.64% in serum, demonstrating its suitability for point-of-care diagnostic platforms that eliminate reliance on cold-chain-dependent enzyme reagents [3].

High-Purity Electrosynthetic Production for Research-Grade Monomer Supply

The paired electrosynthesis route from acetonitrile produces 2,4,6-trimethylpyridine-3,5-dicarbonitrile with high selectivity over the 2,6-dimethyl and tricarbonitrile byproducts [4]. This synthetic pathway is advantageous for suppliers and procurement specialists seeking scalable, high-purity monomer batches with reduced analog contamination, directly supporting reproducible COF and polymer synthesis workflows.

Crystalline Material Design Leveraging Predictable Planar Packing

The essentially planar molecular geometry and the reproducible C–H···N hydrogen-bonded chain motif along the a-axis provide a reliable supramolecular synthon for crystal engineering [5]. This structural predictability is valuable for designing layered electronic materials, co-crystals, and porous frameworks where consistent solid-state ordering correlates with electronic and optical performance.

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